(4-Amino-3-bromophenyl)acetonitrile
Overview
Description
“(4-Amino-3-bromophenyl)acetonitrile” is a chemical compound with the molecular formula C8H7BrN2 . It has a molecular weight of 211.06 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7BrN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3,11H2 . This indicates the presence of a bromine atom (Br), an amino group (NH2), and a nitrile group (CN) on the phenyl ring.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Electrochemical Studies
Studies have shown that derivatives similar to (4-Amino-3-bromophenyl)acetonitrile, such as 4-aminophenol, undergo electrochemical oxidation at gold electrodes in both aqueous and organic (acetonitrile) solutions. This oxidation process has been characterized using voltammetric and UV–Vis spectroelectrochemical studies, highlighting its potential in electrochemical sensing and analysis applications (Schwarz et al., 2003).
Spectrofluorometric Characterization and Antibacterial Activity
Another study focused on the synthesis of heterocyclic compounds from chalcone, including derivatives with bromophenyl groups, and evaluated their antibacterial activity and spectrofluorometric properties. This demonstrates the compound's relevance in developing new antibacterial agents and probes for biological studies (Khan, 2017).
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving thiophenyl 4-nitrobenzoates with pyridines in acetonitrile were investigated, showcasing the compound's utility in understanding reaction kinetics and mechanisms in organic synthesis (Koh et al., 1999).
Photochemical and Photophysical Properties
The photochemical and photophysical properties of cis-Ru(II)(α-diimine)2(4-APy)2 complexes were studied in acetonitrile solution, indicating the compound's potential use in photochemical applications and as a probe for studying photophysical processes (Camilo et al., 2014).
Synthesis and Evaluation as Chemosensors
New fluorescent 4,5-diarylimidazolyl-phenylalanines were synthesized and evaluated as fluorimetric chemosensors for ion recognition, including studies in acetonitrile. This highlights the compound's application in developing new materials for sensing and detection technologies (Esteves et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that (4-Amino-3-bromophenyl)acetonitrile may also interact with various biological targets.
Mode of Action
Related compounds have been shown to undergo electrochemical reactions in the presence of a copper salt as a catalyst, leading to the formation of various products . This suggests that this compound may also interact with its targets through similar electrochemical processes.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a variety of biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Properties
IUPAC Name |
2-(4-amino-3-bromophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDNUJFNVCIOTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661767 | |
Record name | (4-Amino-3-bromophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882855-96-1 | |
Record name | (4-Amino-3-bromophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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